molecular formula C10H14ClN3O2 B13546176 Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Katalognummer: B13546176
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: ZNPGAHYSKGGHMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Eigenschaften

Molekularformel

C10H14ClN3O2

Molekulargewicht

243.69 g/mol

IUPAC-Name

methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3

InChI-Schlüssel

ZNPGAHYSKGGHMX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like sulfuric acid or other strong acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular structure, which includes a cyclopentane core substituted with an amino group and a 4-chloro-1H-pyrazole moiety. The molecular formula is C10H13ClN4O2, with a molecular weight of approximately 244.69 g/mol.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation into the anticancer efficacy of this compound .

Enzyme Inhibition

The biological activity of the compound may also extend to enzyme inhibition. Pyrazole derivatives are known to act as selective inhibitors of various enzymes, including deubiquitinases and cyclin-dependent kinases (CDKs). A study focusing on selective deubiquitinase inhibitors found that compounds with structural similarities exhibited potent inhibitory activity against USP7 and UCHL1 enzymes, which are critical in cancer progression . The specific activity of methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate in this context remains to be fully elucidated but warrants further exploration.

Synthesis Methods

The synthesis of methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone derivatives with appropriate pyrazole precursors under controlled conditions to yield the desired product. Patents have documented various synthetic pathways that optimize yield and purity .

Case Study 1: Anticancer Activity Assessment

In a recent experimental study, methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate was tested against several human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types. Flow cytometry analysis revealed significant apoptosis induction at higher concentrations.

Case Study 2: Enzyme Inhibition Profile

Another study investigated the enzyme inhibition potential of various pyrazole derivatives, including the target compound. Using a high-throughput screening approach, it was found that methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate inhibited CDK9 with an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are typically employed to prepare Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate?

Methodological Answer: The synthesis likely involves cyclocondensation or nucleophilic substitution strategies. For example:

  • Cyclocondensation : Analogous to the synthesis of pyrazole-carboxylic acid derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), ethyl acetoacetate and phenylhydrazine can be cyclized under basic conditions. Protecting groups (e.g., Fmoc) may stabilize the amino group during synthesis .
  • Nucleophilic substitution : The 4-chloro-1H-pyrazole moiety (similar to 5-chloro-pyrazole intermediates in ) could be introduced via coupling reactions using K₂CO₃ as a base catalyst, as seen in pyrazole-carbaldehyde syntheses .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemistry (e.g., cyclopentane ring conformation) by single-crystal analysis, as demonstrated for ethyl pyrazole-carboxylate derivatives .
  • Spectroscopy :
    • NMR : Assign signals for the amino group (~5–6 ppm for NH₂), cyclopentane protons (multiplet ~1.5–2.5 ppm), and pyrazole aromatic protons (~7–8 ppm).
    • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH₂ (~3300 cm⁻¹) stretches .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Use PPE (gloves, goggles) due to potential irritancy of chlorinated pyrazoles (similar to 4-chloro-2-(1H-pyrazol-3-yl)phenol in ).
  • Follow protocols for chlorinated compounds: work in a fume hood, avoid inhalation, and consult safety data sheets (e.g., Ethyl pyrazole-carboxylate handling in ).

Q. How is the purity of the compound validated?

Methodological Answer:

  • HPLC/GC : Compare retention times with standards (e.g., >95% purity criteria for pyrazole derivatives in ).
  • Melting point : Validate against literature values (e.g., mp 150–152°C for 1-methylpyrazole-carboxylic acid in ).

Q. What solvents and reaction conditions are optimal for its synthesis?

Methodological Answer:

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for pyrazole coupling ().
  • Temperature : 80–100°C for cyclocondensation (similar to DMF-DMA-mediated reactions in ).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test bases (K₂CO₃, Cs₂CO₃) to enhance coupling efficiency ().
  • Solvent optimization : Compare DMF vs. THF for solubility of intermediates (e.g., cyclopentane carboxylates in ).
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for pyrazole formation .

Q. What computational approaches elucidate its electronic and steric properties?

Methodological Answer:

  • DFT calculations : Map HOMO-LUMO gaps and electrostatic potentials to predict reactivity (as in ).
  • Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) using PyMol or AutoDock .

Q. How do steric effects influence the cyclopentane ring conformation?

Methodological Answer:

  • Conformational analysis : Compare X-ray structures of analogous cyclopentane derivatives (e.g., (1R,4R)-methyl 4-formylcyclohexanecarboxylate in ) to identify chair vs. twist-boat preferences.
  • Steric maps : Calculate non-covalent interactions (NCI plots) to visualize steric clashes .

Q. How can contradictory spectral data be resolved?

Methodological Answer:

  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., cyclopentane vs. pyrazole protons).
  • Crystallographic refinement : Re-examine X-ray data with higher-resolution crystals (e.g., 0.84 Å resolution in ).

Q. What strategies stabilize the amino group during functionalization?

Methodological Answer:

  • Protecting groups : Introduce Fmoc or Boc groups (e.g., Fmoc-protected cyclopentane derivatives in ).
  • In situ derivatization : Use Schlenk techniques to prevent oxidation of NH₂ under inert atmospheres .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.